Rubranol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibacterial and Antifungal Properties:

Rubranol, a natural compound found in various plants like mulberry and osage orange, has shown promising antibacterial and antifungal activity in preliminary scientific research. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains, including Candida albicans. [] However, further research is needed to fully understand the mechanisms of action and potential applications of Rubranol in this area.

Antiparasitic Activity:

In vitro studies suggest that Rubranol may exhibit antiparasitic activity against various parasites, including those responsible for leishmaniasis and malaria. [] These studies indicate that Rubranol might disrupt the parasite's life cycle or interfere with its essential functions. However, further research, including in vivo studies, is necessary to confirm these findings and determine the potential therapeutic applications of Rubranol for parasitic infections.

Anti-inflammatory Properties:

Limited scientific research suggests that Rubranol might possess anti-inflammatory properties. Studies on cell cultures have shown that Rubranol may help reduce the production of inflammatory mediators, potentially offering benefits in managing inflammatory conditions. [] However, more extensive research, including animal studies and clinical trials, is crucial to validate these findings and understand the potential therapeutic effects of Rubranol in inflammatory diseases.

Other Potential Applications:

Preliminary research suggests that Rubranol might have applications in other areas, including:

- Antioxidant activity: Studies indicate that Rubranol exhibits antioxidant properties, potentially offering benefits in reducing oxidative stress and protecting cells from damage. []

- Neuroprotective effects: Some research suggests that Rubranol may have neuroprotective properties, potentially beneficial for neurodegenerative diseases. However, further research is necessary to substantiate these claims.

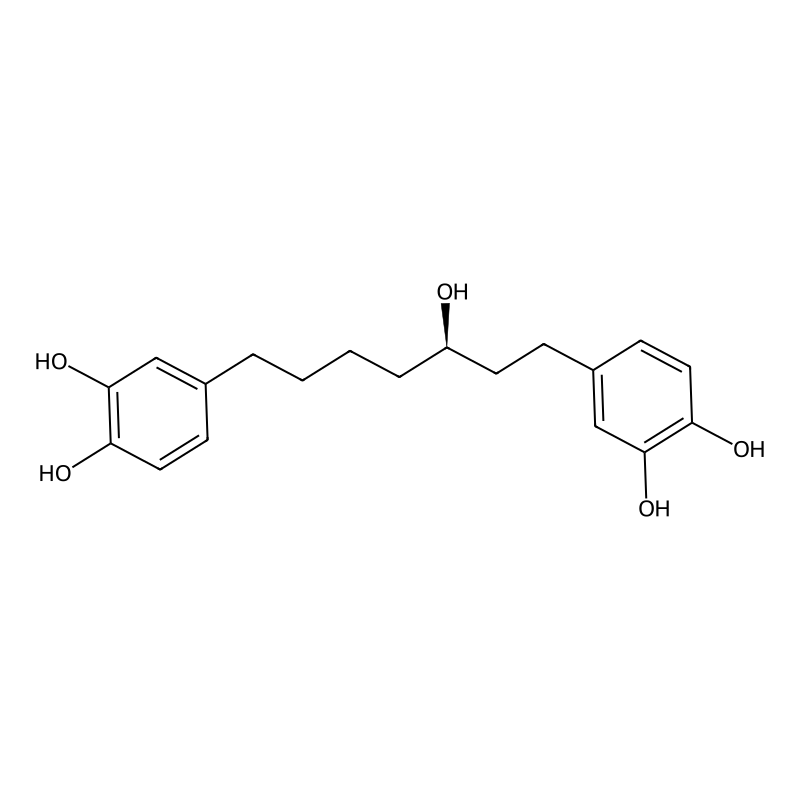

Rubranol is a naturally occurring compound belonging to the class of phenolic compounds, specifically characterized as a diarylheptanoid. Its chemical structure consists of a heptane backbone with multiple hydroxyl groups and aromatic rings, contributing to its diverse biological activities. Rubranol is primarily isolated from various plant sources, particularly those known for their medicinal properties.

Research suggests Rubranol acts as a nitric oxide (NO) synthase inhibitor []. NO synthase is an enzyme responsible for NO production in the body. NO plays a role in inflammation, and inhibiting its production could have anti-inflammatory effects []. A study demonstrated that Rubranol inhibited lipopolysaccharide (LPS)-induced NO production in activated macrophages by 74%, suggesting its potential for treating inflammatory conditions [].

- Oxidation: The hydroxyl groups in rubranol can be oxidized to form quinones, which may exhibit different biological activities.

- Esterification: Rubranol can react with carboxylic acids to form esters, potentially modifying its solubility and bioactivity.

- Conjugation: It can undergo conjugation reactions with glucuronic acid or sulfate, enhancing its water solubility and excretion.

These reactions are crucial for understanding its metabolic pathways and potential modifications for therapeutic applications.

Rubranol has been noted for its significant biological activities, including:

- Antioxidant Properties: It demonstrates the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects: Studies have shown that rubranol can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antiviral Activity: Recent research indicates that rubranol exhibits inhibitory effects against viruses such as SARS-CoV-2, suggesting its potential as an antiviral agent .

Rubranol can be synthesized through various methods:

- Natural Extraction: It is primarily extracted from plants using solvents like ethanol or methanol. This method preserves the integrity of the compound while concentrating its active constituents.

- Chemical Synthesis: Synthetic routes involve starting from simpler phenolic compounds and constructing the heptane backbone through coupling reactions. This method allows for the modification of functional groups to enhance efficacy or bioavailability.

- Fermentation Techniques: Utilizing microbial fermentation can increase the yield of rubranol and other related compounds by optimizing metabolic pathways in microorganisms .

Rubranol has several applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, rubranol is being explored as a therapeutic agent for chronic diseases, including cancer and cardiovascular disorders.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage and aging.

- Food Industry: As a natural preservative, rubranol can be used to enhance the shelf life of food products due to its antimicrobial activity.

Rubranol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Curcumin | Diarylheptanoid | Anti-inflammatory, Antioxidant | Exhibits significant anti-cancer effects |

| Hirsutenone | Diarylheptanoid | Antioxidant | Stronger antiviral properties |

| Rubranoside A/B | Glycosides | Antioxidant | Enhanced solubility due to sugar moiety |

| Myricetin | Flavonoid | Antioxidant | Potent inhibition of viral helicase |

Rubranol's unique combination of structural features and biological activities positions it as a promising candidate for further research and application in medicine and health-related fields. Its ability to modulate inflammation and oxidative stress makes it particularly relevant in the context of chronic diseases.